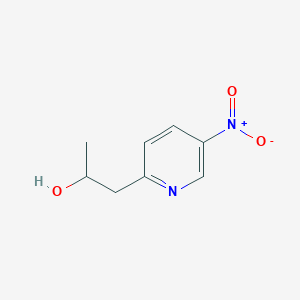
1-(5-Nitropyridin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitropyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring and a propanol group at the second position
Méthodes De Préparation
The synthesis of 1-(5-Nitropyridin-2-yl)propan-2-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of nitrating agents such as nitric acid or nitrogen dioxide in the presence of a solvent like acetic acid . Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Nitropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(5-Nitropyridin-2-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Mécanisme D'action
The mechanism of action of 1-(5-Nitropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways . The compound’s ability to modulate these pathways makes it a valuable tool in studying oxidative stress-related diseases.
Comparaison Avec Des Composés Similaires
1-(5-Nitropyridin-2-yl)propan-2-ol can be compared with other nitropyridine derivatives, such as:
5-Nitropyridin-2-ol: Similar in structure but lacks the propanol group, making it less versatile in certain applications.
3-Nitropyridine: Differing in the position of the nitro group, which affects its reactivity and applications.
2-Methyl-5-nitropyridine: Contains a methyl group instead of a propanol group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the nitro and propanol groups, providing a balance of reactivity and stability that is advantageous in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
1-(5-nitropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10N2O3/c1-6(11)4-7-2-3-8(5-9-7)10(12)13/h2-3,5-6,11H,4H2,1H3 |
Clé InChI |
JZGWVFALZMOUCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)
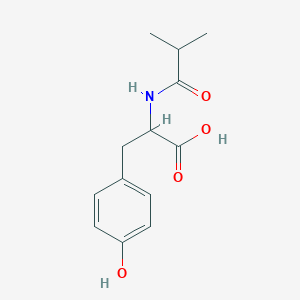
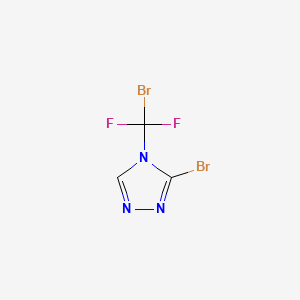

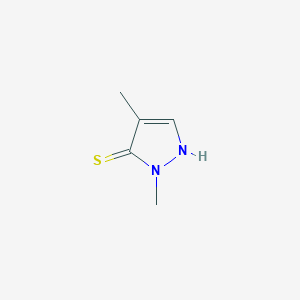
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

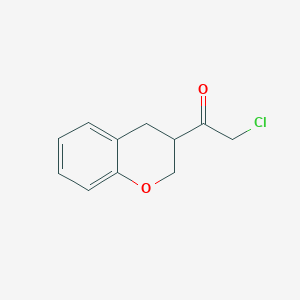


methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
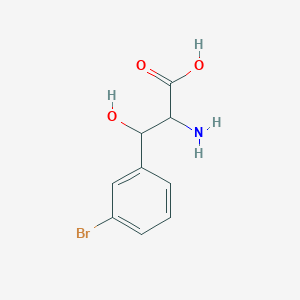
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
